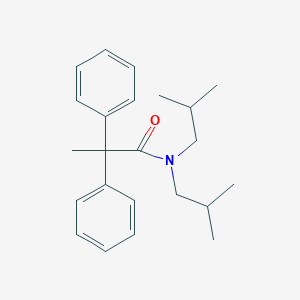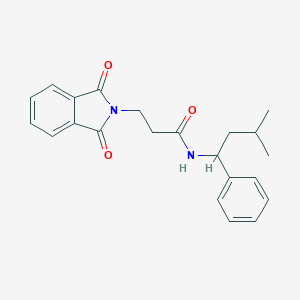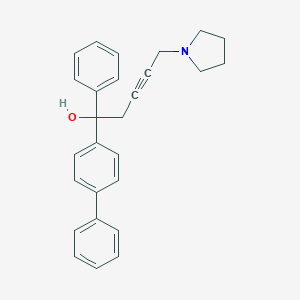![molecular formula C17H13FN4OS B286669 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286669.png)
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, also known as ABT-089, is a compound that has been studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). ABT-089 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to improve cognitive function in animal models and humans.
Mecanismo De Acción
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether acts as a partial agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function. By binding to this receptor, 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether can increase the release of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function.
Biochemical and Physiological Effects:
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to increase the release of dopamine and acetylcholine in the brain, which can improve cognitive function. It has also been shown to increase the density of α4β2 nicotinic acetylcholine receptors in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has several advantages for use in lab experiments. It is a relatively selective agonist of the α4β2 nicotinic acetylcholine receptor, which allows for more targeted studies of this receptor. It also has a relatively long half-life, which makes it easier to administer in animal studies. However, 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. One area of interest is its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Further studies are needed to determine the efficacy of 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether in these conditions and to identify any potential side effects. Another area of interest is the development of more selective and potent agonists of the α4β2 nicotinic acetylcholine receptor, which could lead to more effective treatments for cognitive disorders. Additionally, studies are needed to better understand the mechanisms underlying the cognitive-enhancing effects of 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, which could lead to the development of new therapeutic targets for cognitive disorders.
Métodos De Síntesis
The synthesis of 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether involves several steps, starting with the reaction of 2-fluorobenzylamine with 2-bromo-1-(4-methoxyphenyl)ethanone to form an intermediate compound. This intermediate is then reacted with 1,2,4-triazole-3-thiol to form a thiadiazole ring, and finally, the resulting compound is reacted with phenylmethyl ether to form 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether.
Aplicaciones Científicas De Investigación
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. Animal studies have shown that 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether can improve cognitive function in tasks such as learning and memory, and it has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine in the brain. Human studies have also shown promising results, with 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether improving cognitive function in healthy volunteers and patients with ADHD.
Propiedades
Fórmula molecular |
C17H13FN4OS |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
6-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-23-13-8-6-11(7-9-13)16-19-20-17-22(16)21-15(24-17)10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3 |
Clave InChI |
KTPOMQNNSZPYLA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4F |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)


![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)




![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)